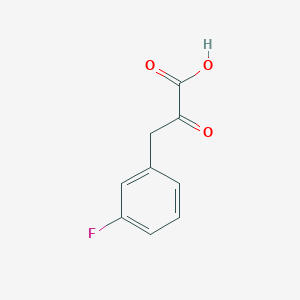

3-(3-Fluorophenyl)-2-oxopropanoic acid

Description

Contextualization within Modern Organic and Medicinal Chemistry

In the landscape of modern chemical research, the synthesis and investigation of fluorinated organic molecules have become increasingly important. The introduction of fluorine atoms into organic compounds can dramatically alter their physical, chemical, and biological properties. This has profound implications in medicinal chemistry, where fluorine substitution is a common strategy for enhancing the metabolic stability, binding affinity, and bioavailability of drug candidates. 3-(3-Fluorophenyl)-2-oxopropanoic acid serves as a key starting material or intermediate in the synthesis of more complex molecules designed for therapeutic purposes. Its reactive keto-acid functionality allows for a variety of chemical transformations, making it a versatile building block for constructing diverse molecular architectures.

Significance as a Privileged Scaffold for Scientific Inquiry

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets. While this compound itself is not typically considered a privileged scaffold in the traditional sense, the broader class of molecules containing phenylpropanoic acid motifs are recognized for their biological relevance. For instance, thiazole-containing propanoic acid derivatives have been identified as promising scaffolds for the development of novel anticancer agents. mdpi.com The unique combination of the fluorophenyl group and the α-keto acid in this compound provides a distinct starting point for the exploration of new chemical space and the development of novel bioactive compounds. The reactivity of the α-keto acid allows for its elaboration into various heterocyclic systems, which are often found in privileged structures.

Classification as a 2-Oxo Monocarboxylic Acid with Fluoroaromatic Moiety

From a chemical classification standpoint, this compound belongs to the family of 2-oxo monocarboxylic acids, also known as α-keto acids. nih.govnih.gov These compounds are characterized by the presence of a ketone functional group adjacent to a carboxylic acid. This arrangement of functional groups imparts unique chemical reactivity and makes them important intermediates in various biochemical pathways. Furthermore, the presence of the 3-fluorophenyl group places it in the category of fluoroaromatic compounds. The fluorine atom at the meta-position of the phenyl ring influences the electronic properties of the aromatic system, which can in turn affect the reactivity of the entire molecule and its interactions with biological systems.

Physicochemical Properties

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C9H7FO3 | uni.luscbt.com |

| Molecular Weight | 182.15 g/mol | scbt.com |

| Monoisotopic Mass | 182.03792 Da | uni.lu |

| InChIKey | GTMNJUMHHOHBIJ-UHFFFAOYSA-N | uni.lu |

| SMILES | C1=CC(=CC(=C1)F)CC(=O)C(=O)O | uni.lu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-fluorophenyl)-2-oxopropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4H,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTMNJUMHHOHBIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 3 Fluorophenyl 2 Oxopropanoic Acid

Convergent and Divergent Synthesis Strategies

Chemical synthesis provides a versatile toolbox for the construction of 3-(3-fluorophenyl)-2-oxopropanoic acid. These methods often rely on the formation of the key carbon-carbon bond between the fluorinated aromatic ring and the three-carbon keto-acid chain.

Routes Originating from Substituted Phenolic Precursors

The synthesis of this compound can be envisioned to start from 3-fluorophenol (B1196323). A plausible approach involves the Friedel-Crafts acylation of 3-fluorophenol with a suitable pyruvic acid derivative, such as oxalyl chloride or ethyl oxalyl chloride, to introduce the keto-ester functionality. This would be followed by further chemical modifications to yield the final product. While direct acylation of phenols with pyruvic acid derivatives can be challenging, the use of appropriate Lewis acid catalysts and reaction conditions can facilitate this transformation. The reaction would likely proceed through the formation of an acylium ion, which would then attack the electron-rich aromatic ring of 3-fluorophenol, primarily at the positions ortho and para to the hydroxyl group.

Another potential route involves the O-acylation of 3-fluorophenol followed by a Fries rearrangement to introduce the acyl group onto the aromatic ring. Subsequent oxidation and functional group manipulations would then lead to the desired this compound.

Derivatization from Pyruvic Acid Analogues

A common and effective strategy for the synthesis of 3-aryl-2-oxopropanoic acids involves the derivatization of pyruvic acid or its esters. One such method is the Reformatsky reaction, which involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester. wikipedia.orgjk-sci.combyjus.comthermofisher.comorganic-chemistry.org In the context of synthesizing this compound, 3-fluorobenzaldehyde (B1666160) could be reacted with an α-halo-α-ketoester in a Reformatsky-type condensation.

A more direct approach involves the condensation of 3-fluorobenzaldehyde with pyruvic acid or its derivatives. For instance, the Perkin condensation or a related reaction could be employed to form a cinnamic acid derivative, which could then be oxidized to the desired α-keto acid.

Furthermore, the synthesis of closely related compounds, such as 3-fluoro-2-oxo-3-phenylpropionic acid derivatives, has been reported as potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase. jk-sci.com These syntheses often involve the reaction of a fluorinated phenylacetic acid derivative which is then elaborated to the final α-keto acid structure.

A representative reaction for the synthesis of a 3-aryl-2-oxopropanoic acid derivative is shown in the table below:

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Yield |

|---|---|---|---|---|

| 3-Fluorobenzaldehyde | Ethyl 2-bromo-2-oxoacetate | Zn, THF, reflux | Ethyl 3-(3-fluorophenyl)-2-hydroxy-2-oxopropanoate | Variable |

| 3-Fluorophenylacetic acid | Diethyl oxalate | NaOEt, EtOH, reflux | Ethyl 3-(3-fluorophenyl)-2,4-dioxobutanoate | Good |

Enantioselective Synthesis Approaches for Chiral Intermediates

The development of enantioselective methods for the synthesis of chiral intermediates is crucial, as the biological activity of many compounds is dependent on their stereochemistry. For this compound, the carbon at the 2-position is a prochiral center, and the introduction of chirality can be achieved through various asymmetric strategies.

One approach involves the asymmetric hydrogenation of a chiral precursor. For example, a chiral auxiliary can be attached to a 3-(3-fluorophenyl)-2-oxopropenoic acid derivative, followed by diastereoselective reduction of the double bond and subsequent removal of the auxiliary.

Another powerful strategy is the use of chiral catalysts in carbon-carbon bond-forming reactions. Palladium-catalyzed enantioselective α-arylation of α-fluoroketones has been reported, providing a route to enantioenriched α-aryl-α-fluoroketones. berkeley.eduntu.edu.sgacs.orgthieme-connect.com This methodology could be adapted for the synthesis of a chiral precursor to this compound.

Enzymatic resolutions are also a valuable tool for obtaining enantiomerically pure compounds. A racemic mixture of a 3-(3-fluorophenyl)-2-hydroxypropanoic acid ester could be subjected to enzymatic hydrolysis, where one enantiomer is selectively hydrolyzed by a lipase (B570770) or esterase, allowing for the separation of the two enantiomers. chimia.chmdpi.comalmacgroup.comresearchgate.netnih.gov

A summary of potential enantioselective approaches is presented below:

| Strategy | Chiral Source | Key Transformation | Potential Intermediate |

|---|---|---|---|

| Chiral Auxiliary Directed Synthesis | Evans auxiliary | Asymmetric alkylation | Chiral N-acyloxazolidinone |

| Catalytic Asymmetric Synthesis | Chiral Palladium Complex | Enantioselective α-arylation | Enantioenriched α-(3-fluorophenyl)-α-fluoroketone |

| Enzymatic Resolution | Lipase (e.g., Candida antarctica lipase B) | Kinetic resolution of a racemic ester | Enantiopure 3-(3-fluorophenyl)-2-hydroxypropanoic acid |

Halogenation and Cross-Coupling Strategies Employing 3-Halo-2-oxopropanoic Acids

Cross-coupling reactions, particularly those catalyzed by palladium, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. A strategy for the synthesis of this compound could involve the preparation of a 3-halo-2-oxopropanoic acid derivative as a key intermediate, followed by a cross-coupling reaction with a suitable 3-fluorophenyl organometallic reagent.

The synthesis of the 3-halo-2-oxopropanoic acid precursor could be achieved through the halogenation of a 2-oxopropanoic acid ester. For example, bromination of ethyl pyruvate (B1213749) can yield ethyl 3-bromo-2-oxopropanoate.

This halogenated intermediate can then be subjected to a Suzuki coupling with 3-fluorophenylboronic acid or a Stille coupling with a 3-fluorophenyltin reagent. The Heck reaction is another viable option, where an alkene precursor is coupled with a 3-fluoroaryl halide. organic-chemistry.orgwikipedia.orgbeilstein-journals.orgnih.govlibretexts.org

The general scheme for this approach is outlined below:

Step 1: Halogenation

Substrate: Ethyl 2-oxopropanoate

Reagent: N-Bromosuccinimide (NBS) or Br₂

Product: Ethyl 3-bromo-2-oxopropanoate

Step 2: Cross-Coupling

Substrates: Ethyl 3-bromo-2-oxopropanoate and 3-Fluorophenylboronic acid

Catalyst: Pd(PPh₃)₄ or other palladium catalysts

Base: Na₂CO₃ or other suitable bases

Product: Ethyl 3-(3-fluorophenyl)-2-oxopropanoate

Biocatalytic and Chemoenzymatic Synthetic Pathways

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. The use of whole microorganisms or isolated enzymes can offer high selectivity and efficiency under mild reaction conditions.

Microbial Production Pathways

While the direct microbial production of this compound has not been extensively reported, the biosynthesis of related aromatic α-keto acids, such as phenylpyruvic acid, is well-established. researchgate.netnih.govresearchgate.netnih.govpsu.edu Microorganisms like Proteus vulgaris can convert L-phenylalanine to phenylpyruvic acid. psu.edu

This suggests a potential chemoenzymatic approach where a fluorinated analog of phenylalanine, 3-fluoro-L-phenylalanine, could serve as a substrate for a phenylalanine deaminase or a similar enzyme to produce this compound. This would require screening for or engineering an enzyme with activity towards the fluorinated substrate.

Furthermore, biocatalytic deracemization is a promising strategy for obtaining enantiomerically pure products. chemrxiv.org A racemic mixture of 2-hydroxy-3-(3-fluorophenyl)propanoic acid could potentially be converted to a single enantiomer of the corresponding α-keto acid using a combination of stereoselective oxidases.

The potential for biocatalytic synthesis of fluorinated compounds is an active area of research, with studies demonstrating the synthesis of compounds like 2-fluoro-3-hydroxypropionic acid using engineered E. coli. nih.gov This highlights the feasibility of developing microbial pathways for the production of more complex fluorinated molecules like this compound in the future.

Process Optimization and Scalability Considerations

Transitioning the enzymatic synthesis of this compound from a laboratory procedure to an industrial scale requires careful optimization of multiple parameters to ensure efficiency, cost-effectiveness, and sustainability. mdpi.comnih.gov

Key considerations for process optimization include:

Biocatalyst Selection and Engineering: The choice between using isolated enzymes or whole-cell systems is critical. Whole-cell biocatalysts are often preferred for scalability as they protect the enzyme and eliminate the need for cofactor regeneration systems. nih.gov Further improvements can be achieved through directed evolution or site-saturation mutagenesis to enhance enzyme activity, stability, and substrate specificity. nih.gov

Reaction Conditions: Optimizing parameters such as pH, temperature, aeration, and substrate concentration is crucial for maximizing enzyme performance and stability. For instance, the optimal pH for LAAD activity is often slightly alkaline. nih.gov Maintaining these conditions in a large-scale bioreactor is essential for consistent product yield.

Substrate and Product Inhibition: High concentrations of the substrate (L-3-(3-fluorophenyl)alanine) or the product (this compound) can inhibit enzyme activity. A fed-batch strategy, where the substrate is added incrementally during the biotransformation, is a common and effective method to maintain a low, non-inhibitory substrate concentration, thereby improving the final product titer. nih.gov

Scalability: The direct scale-up of a laboratory process can present challenges related to mass and heat transfer, as well as oxygen supply in the case of aerobic processes like those using LAADs. nih.gov Pilot-scale studies are necessary to validate the process and address these challenges before moving to full industrial production. The use of robust, engineered microorganisms in well-controlled bioreactors is fundamental to achieving scalable and economically viable production. researchgate.net

Table 2: Key Parameters for Optimization in Biocatalytic Synthesis

| Parameter | Objective | Common Strategy |

|---|---|---|

| Catalyst Form | Reduce cost, improve stability | Use of whole-cell biocatalysts over purified enzymes. |

| Temperature | Maximize enzyme activity and stability | Determine optimal temperature for the specific enzyme (e.g., 30-40°C). |

| pH | Maintain optimal enzyme ionization state | Use of buffered media; controlled addition of acid/base. |

| Substrate Feed | Avoid substrate/product inhibition | Fed-batch or continuous feeding strategies. |

| Oxygen Supply | Ensure efficient oxidative deamination (for LAAD) | Control of aeration and agitation rates in the bioreactor. |

| Purification | Achieve high product purity efficiently | Development of multi-step downstream processes (e.g., extraction, crystallization). |

Comprehensive Analysis of Chemical Reactivity and Transformation of 3 3 Fluorophenyl 2 Oxopropanoic Acid

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid group is a cornerstone of the molecule's acidic nature and serves as a handle for various derivatization reactions, primarily through esterification, amidation, and decarboxylation.

Esterification and Amidation Reactions

The carboxylic acid moiety of 3-(3-Fluorophenyl)-2-oxopropanoic acid can readily undergo esterification with various alcohols in the presence of an acid catalyst, a reaction known as Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com This equilibrium process typically involves heating the carboxylic acid with an excess of the alcohol, such as methanol (B129727) or ethanol (B145695), with a strong acid like sulfuric acid to drive the reaction towards the ester product. researchgate.netceon.rs For instance, the reaction with methanol would yield methyl 3-(3-fluorophenyl)-2-oxopropanoate. The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com

Similarly, amidation can be achieved by reacting the carboxylic acid with ammonia (B1221849) or primary and secondary amines. This reaction typically requires activation of the carboxylic acid, for example, by converting it to a more reactive acyl chloride or by using coupling agents. Direct reaction with an amine is possible but often requires high temperatures. The products of these reactions are the corresponding primary, secondary, or tertiary amides.

Table 1: Representative Esterification and Amidation Reactions

| Reactant | Reagent | Product | Reaction Type |

| This compound | Methanol, H₂SO₄ | Methyl 3-(3-fluorophenyl)-2-oxopropanoate | Esterification |

| This compound | Ethanol, H₂SO₄ | Ethyl 3-(3-fluorophenyl)-2-oxopropanoate | Esterification |

| This compound | Ammonia | 3-(3-Fluorophenyl)-2-oxopropanamide | Amidation |

| This compound | Primary Amine (R-NH₂) | N-alkyl-3-(3-fluorophenyl)-2-oxopropanamide | Amidation |

Decarboxylation Pathways

As an α-keto acid, this compound can undergo decarboxylation, the removal of the carboxyl group as carbon dioxide, though this is generally more challenging than for β-keto acids. semanticscholar.org In biological systems, the decarboxylation of α-keto acids is often facilitated by enzymes that utilize cofactors such as thiamine (B1217682) pyrophosphate (TPP). wikipedia.org

Chemically, oxidative decarboxylation of arylacetic acids and their α-keto analogues can be achieved using various oxidizing agents. chemrevlett.comias.ac.in These reactions can lead to the formation of aldehydes or ketones. For example, the oxidative decarboxylation of 3-aryl-2-oxopropanoic acids can yield the corresponding 2-aryl-aldehydes. While specific studies on this compound are not prevalent, related arylacetic acids have been shown to undergo oxidative decarboxylation to yield aromatic ketones. libretexts.org This suggests a potential pathway for the conversion of this compound to 1-(3-fluorophenyl)ethanone under appropriate oxidative conditions. Photocatalytic methods have also emerged as a mild and efficient way to achieve decarboxylation of carboxylic acids. organic-chemistry.org

Reactivity of the Alpha-Keto Group

The alpha-keto group is a highly reactive site within the molecule, susceptible to reduction and reactions with nucleophiles at the carbonyl carbon.

Reduction to Hydroxyl Functionalities

The ketone functionality of the α-keto group can be reduced to a secondary alcohol, yielding 3-(3-fluorophenyl)-2-hydroxypropanoic acid. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org However, NaBH₄ is generally not strong enough to reduce the carboxylic acid group, making it a selective reagent for the ketone reduction in this context. libretexts.org The reaction with NaBH₄ is typically carried out in an alcoholic solvent like methanol or ethanol.

Chemoenzymatic reduction offers a highly stereoselective route to obtain enantiomerically pure 3-aryl-2-hydroxypropanoic acids from their corresponding 2-oxo precursors. wikipedia.org D-lactate dehydrogenase, for example, has been shown to reduce a variety of 3-aryl-2-oxopropanoic acids with high enantioselectivity. wikipedia.org This method provides access to specific stereoisomers of 3-(3-fluorophenyl)-2-hydroxypropanoic acid, which can be valuable in certain applications.

Table 2: Reduction of the Alpha-Keto Group

| Starting Material | Reducing Agent/Catalyst | Product |

| This compound | Sodium Borohydride (NaBH₄) | 3-(3-Fluorophenyl)-2-hydroxypropanoic acid |

| This compound | D-Lactate Dehydrogenase | (R)-3-(3-Fluorophenyl)-2-hydroxypropanoic acid |

Oxime, Hydrazone, and Other Carbonyl Derivative Formations

The carbonyl carbon of the alpha-keto group is electrophilic and reacts with various nitrogen-based nucleophiles to form a range of derivatives. The reaction with hydroxylamine (B1172632) (NH₂OH) leads to the formation of an oxime, specifically 3-(3-fluorophenyl)-2-(hydroxyimino)propanoic acid. This reaction is a condensation reaction where a molecule of water is eliminated. masterorganicchemistry.com

Similarly, reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., phenylhydrazine) yields the corresponding hydrazones. youtube.comlibretexts.org These reactions are typically carried out in a suitable solvent like ethanol or methanol. The formation of these derivatives is often used for the characterization and identification of ketones and aldehydes.

Reactivity of the Fluorophenyl Moiety

The 3-fluorophenyl group can participate in aromatic substitution reactions, although its reactivity is influenced by the presence of both the activating fluorine atom and the deactivating α-keto-propanoic acid side chain.

The fluorine atom is an ortho-, para-director due to its ability to donate electron density through resonance (+M effect), but it is also deactivating due to its strong electron-withdrawing inductive effect (-I effect). libretexts.orgwikipedia.org The α-keto-propanoic acid group is a meta-directing and deactivating group because the carbonyl groups withdraw electron density from the aromatic ring. youtube.commasterorganicchemistry.com

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions on the 3-fluorophenyl ring of this compound are challenging due to the presence of the deactivating carboxylic acid and α-keto groups. However, under forcing conditions or with strong nucleophiles, substitution of the fluorine atom is conceivable. The fluorine atom, being the most electronegative halogen, can act as a leaving group, particularly when the aromatic ring is further activated by strongly electron-withdrawing groups. beilstein-journals.orgresearchgate.netyoutube.com

In a related study on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom was successfully displaced by various oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.orgresearchgate.net This suggests that with appropriate activation, the fluorine atom of this compound could potentially be substituted. The reaction would proceed via a Meisenheimer complex, a resonance-stabilized anionic intermediate. nih.gov The stability of this intermediate, and thus the reaction rate, is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge.

| Nucleophile | Potential Product | Reaction Conditions |

| Methoxide (CH₃O⁻) | 3-(3-Methoxyphenyl)-2-oxopropanoic acid | High temperature, strong base |

| Thiophenoxide (C₆H₅S⁻) | 3-(3-(Phenylthio)phenyl)-2-oxopropanoic acid | High temperature, strong base |

| Ammonia (NH₃) | 3-(3-Aminophenyl)-2-oxopropanoic acid | High pressure and temperature |

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound is deactivated towards electrophilic aromatic substitution (SEAr) due to the electron-withdrawing nature of both the fluorine atom and the 2-oxopropanoic acid side chain. wikipedia.orgmasterorganicchemistry.comncert.nic.in These substituents decrease the electron density of the benzene (B151609) ring, making it less susceptible to attack by electrophiles.

The fluorine atom is an ortho-, para-director, while the 2-oxopropanoic acid group is a meta-director. The directing effects of these substituents would compete, leading to a mixture of products. However, the strong deactivating effect of the side chain would likely dominate, directing incoming electrophiles to the positions meta to it (positions 4 and 6). The fluorine atom would then further influence the regioselectivity, favoring the position para to it (position 6). Therefore, electrophilic substitution, if it occurs, is most likely to yield the 6-substituted product. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgyoutube.comlibretexts.org

| Electrophile | Potential Product | Directing Influence |

| NO₂⁺ (Nitration) | 3-(3-Fluoro-6-nitrophenyl)-2-oxopropanoic acid | Meta to side chain, para to fluorine |

| Br⁺ (Bromination) | 3-(6-Bromo-3-fluorophenyl)-2-oxopropanoic acid | Meta to side chain, para to fluorine |

| SO₃ (Sulfonation) | 6-(Fluoro(2-carboxy-1-oxoethyl)methyl)benzenesulfonic acid | Meta to side chain, para to fluorine |

Condensation and Cycloaddition Reactions

The α-keto acid functionality of this compound is a prime site for condensation reactions. For instance, it can undergo Knoevenagel condensation with active methylene (B1212753) compounds in the presence of a basic catalyst. researchgate.netwikipedia.orgnih.govyoutube.com This reaction involves the nucleophilic addition of the active methylene compound to the ketone, followed by dehydration to form a new carbon-carbon double bond.

Furthermore, the compound can participate in Pictet-Spengler reactions. wikipedia.orgmdpi.comnih.govresearchgate.net This reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline or a related heterocyclic system. Reductive amination of this compound can produce 3-(3-fluorophenyl)alanine, which can then be used as the β-arylethylamine component in a Pictet-Spengler reaction.

While direct [3+2] cycloaddition reactions involving the α-keto acid moiety are not extensively documented for this specific compound, α-keto acids can, in principle, act as dipolarophiles or be converted into 1,3-dipoles for such reactions.

Chemo- and Regioselective Transformations

The presence of multiple reactive sites in this compound allows for chemo- and regioselective transformations. The relative reactivity of the carboxylic acid, the α-keto group, and the aromatic ring can be exploited to achieve selective modifications.

For example, the carboxylic acid can be selectively esterified under acidic conditions while leaving the ketone untouched. Conversely, the ketone can be selectively protected as a ketal before performing reactions on the carboxylic acid or the aromatic ring.

Reductive amination of the α-keto group is a key chemoselective transformation. This reaction is widely used for the synthesis of amino acids from α-keto acids. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org Specifically, various fluorinated phenylalanines have been synthesized from the corresponding fluorinated phenylpyruvic acids via transamination reactions. nih.gov This transformation is highly chemoselective for the keto group, leaving the carboxylic acid and the aromatic ring intact.

Oxidative and Reductive Manipulations of the Molecular Skeleton

The molecular skeleton of this compound can be manipulated through oxidative and reductive reactions. The α-keto acid moiety is susceptible to both oxidation and reduction.

Oxidative Manipulations:

Oxidative decarboxylation of α-keto acids is a known transformation that can lead to the formation of carboxylic acids with one less carbon atom. le.ac.ukmdpi.comacs.orgorganic-chemistry.org For this compound, this would result in the formation of 3-fluorophenylacetic acid. Various oxidizing agents can be employed for this purpose, and the reaction can also be induced photochemically. le.ac.uk

Reductive Manipulations:

The α-keto group can be reduced to a hydroxyl group to form 3-(3-fluorophenyl)-2-hydroxypropanoic acid. Common reducing agents for this transformation include sodium borohydride (NaBH₄). Further reduction can lead to the complete removal of the keto group.

A significant reductive transformation is reductive amination, as mentioned previously. This process involves the in-situ formation of an imine from the keto group and an amine, followed by reduction to the corresponding amine. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This is a fundamental method for the synthesis of α-amino acids, including 3-(3-fluorophenyl)alanine, from their corresponding α-keto acid precursors. nih.gov

| Reaction Type | Reagent/Conditions | Product |

| Oxidative Decarboxylation | H₂O₂, UV light | 3-Fluorophenylacetic acid |

| Reduction of Ketone | NaBH₄ | 3-(3-Fluorophenyl)-2-hydroxypropanoic acid |

| Reductive Amination | NH₃, H₂, Pd/C | 3-(3-Fluorophenyl)alanine |

Rational Design and Synthesis of Derivatives and Analogues of 3 3 Fluorophenyl 2 Oxopropanoic Acid

Structural Modification Strategies

The development of analogues of 3-(3-Fluorophenyl)-2-oxopropanoic acid is guided by several well-established structural modification strategies. These strategies are employed to fine-tune the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile. Key approaches include:

Scaffold Hopping and Bioisosteric Replacement: This involves replacing the core structure or key functional groups with other chemical moieties that retain similar spatial and electronic features. For instance, the phenyl ring could be replaced by a different aromatic or heteroaromatic system to explore new interactions.

Functional Group Interconversion: This strategy focuses on converting existing functional groups into others to alter reactivity and biological interactions. An example is the conversion of the carboxylic acid to esters or amides, which modifies hydrogen bonding capabilities and polarity. researchgate.net

Substituent Modification: This involves the introduction, removal, or alteration of substituents on the aromatic ring. This is a common method to modulate the electronic properties (electron-donating vs. electron-withdrawing) and steric bulk of the molecule. mdpi.com

Conformational Restriction: By introducing cyclic structures or rigid linkers, the conformational flexibility of the molecule can be reduced. This can lock the molecule into a specific bioactive conformation, potentially increasing its potency and selectivity.

Structure-Based Design: Utilizing computational tools, this approach models the interaction of the parent compound with a biological target. Derivatives are then designed to enhance these interactions, for example, by introducing groups that can form additional hydrogen bonds or hydrophobic contacts.

These strategies are often used in combination to systematically explore the chemical space around the this compound scaffold, leading to the discovery of novel compounds with improved properties. mdpi.com

Exploration of Aromatic Ring Substituents

The 3-fluorophenyl group is a critical component of the molecule, and its modification offers a direct route to modulate electronic and steric properties. The fluorine atom at the meta-position influences the ring's electron density and can participate in specific interactions. Exploration of other substituents allows for a systematic investigation of structure-activity relationships.

Researchers can synthesize a variety of analogues by introducing different functional groups at various positions on the phenyl ring. The choice of substituent is guided by its known electronic (Hammett parameter) and steric (Taft parameter) effects.

Examples of Aromatic Ring Modifications:

| Position of Substitution | Type of Substituent | Rationale |

| para (Position 4) | Electron-donating (e.g., -OCH₃, -CH₃) | Increases electron density of the ring, may enhance certain interactions. |

| para (Position 4) | Electron-withdrawing (e.g., -Cl, -CF₃, -NO₂) | Decreases electron density, can alter binding modes and metabolic stability. nih.gov |

| ortho (Position 2) | Halogens (e.g., -Cl, -Br) | Introduces steric bulk near the side chain, potentially forcing a specific conformation. |

| meta (Position 5) | Small polar groups (e.g., -OH, -NH₂) | Introduces new hydrogen bonding capabilities. |

The synthesis of these analogues can often be achieved by starting with appropriately substituted benzaldehydes or anilines in multi-component reactions, such as the Doebner reaction for quinoline (B57606) synthesis, which utilizes an aniline (B41778), an aldehyde, and pyruvic acid. nih.gov

Derivatization at the Carboxylic Acid Moiety (Esters, Amides, Salts)

The carboxylic acid group is a key functional handle for derivatization. It is a polar, ionizable group that can be readily converted into esters, amides, or salts to modify the compound's solubility, lipophilicity, and ability to act as a hydrogen bond donor or acceptor. nih.gov

Esters: Esterification is commonly achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer-Speier esterification) or by using coupling agents. sphinxsai.com This modification neutralizes the negative charge of the carboxylate, generally increasing the compound's lipophilicity and potentially its ability to cross biological membranes. A variety of esters (e.g., methyl, ethyl, benzyl) can be synthesized to probe the effect of steric bulk at this position. nih.gov

Amides: Amides are synthesized by coupling the carboxylic acid with a primary or secondary amine. Reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) are frequently used to facilitate this transformation. nih.govmdpi.com Amide derivatives introduce a hydrogen bond donor (for primary and secondary amides) and maintain a hydrogen bond acceptor, offering different interaction patterns compared to the parent acid. A library of amides can be created using diverse amines, including aliphatic, aromatic, and heterocyclic amines. researchgate.netsphinxsai.com

Salts: The formation of salts is achieved by reacting the carboxylic acid with an appropriate inorganic or organic base (e.g., sodium hydroxide, potassium carbonate, or an amine like triethylamine). Salt formation is a straightforward way to significantly increase the aqueous solubility of the compound without fundamentally altering the core structure.

Table of Representative Carboxylic Acid Derivatives:

| Derivative Type | R-Group Example | Synthetic Method |

| Methyl Ester | -CH₃ | Fischer-Speier Esterification (Methanol, H₂SO₄) |

| Ethyl Ester | -CH₂CH₃ | Reaction with Ethyl Iodide and K₂CO₃ |

| Benzylamide | -NH-CH₂-C₆H₅ | EDC/HOBt coupling with Benzylamine |

| Morpholinyl Amide | -N(CH₂CH₂)₂O | Carbodiimide coupling with Morpholine |

| Sodium Salt | Na⁺ | Reaction with Sodium Hydroxide |

Modifications at the Alpha-Keto Position

The α-keto group is a versatile functional group that can participate in various chemical transformations, allowing for significant structural diversification. Modifications at this position can alter the geometry and electronic nature of the molecule's core.

One common modification is the reduction of the ketone to a secondary alcohol, yielding an α-hydroxy acid derivative. This transformation can be achieved using reducing agents like sodium borohydride (B1222165). Importantly, this creates a new chiral center, and stereoselective reductions can be performed using chiral reagents or enzymatic methods to produce specific enantiomers of the corresponding 3-(3-fluorophenyl)-2-hydroxypropanoic acid. nih.govresearchgate.net

Another strategy involves the conversion of the keto group into an imine or oxime . The α-keto group can react with primary amines or hydroxylamine (B1172632) to form α-keto imines or α-keto oximes, respectively. These intermediates can be valuable for further synthetic manipulations. For example, α-keto imines can undergo asymmetric addition reactions, such as palladium-catalyzed arylations, to generate chiral α-amino ketones, introducing both a new substituent and a stereocenter at the alpha position. nih.gov

Furthermore, the α-keto position is integral to certain cyclization reactions. The electrophilic nature of the keto-carbon and the acidity of the adjacent methylene (B1212753) protons enable its participation in condensation reactions to form various heterocyclic rings.

Incorporation into Diverse Heterocyclic Systems (e.g., Quinoline, Naphthyridine, Imidazole (B134444), Pyrazole (B372694), Oxadiazole Scaffolds)

Incorporating the this compound scaffold into heterocyclic systems is a powerful strategy to generate structurally complex and diverse analogues. The α-keto acid moiety serves as a versatile building block in various multi-component and cyclocondensation reactions.

Quinoline Scaffolds: Quinoline-4-carboxylic acids can be synthesized via the Doebner reaction . This three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid or a related α-keto acid. iipseries.org In this context, this compound could react with a substituted aniline and an aldehyde to yield a quinoline ring bearing the 3-fluorophenyl group at a specific position, with a carboxylic acid at the 4-position. nih.govjptcp.com

Oxadiazole Scaffolds: 1,3,4-Oxadiazoles are readily accessible from α-keto acids. A one-pot procedure involves the reaction of an α-keto acid with an acylhydrazine. This proceeds through a tandem keto-amine condensation, followed by oxidative cyclization and decarboxylation to yield 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.net This method allows for the incorporation of the 3-fluorophenylmethyl moiety at the 5-position of the oxadiazole ring, with the other substituent being derived from the acylhydrazine. researchgate.netnih.govacs.org

Imidazole and Pyrazole Scaffolds: The synthesis of imidazole derivatives can be achieved through multicomponent reactions like the Debus–Radziszewski synthesis, which condenses a diketone, an aldehyde, and ammonia (B1221849). mdpi.com Analogues of α-keto acids can serve as precursors to the necessary building blocks. For pyrazoles, a common synthesis involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). nih.gov this compound can be used to synthesize the required 1,3-dicarbonyl precursors, enabling access to pyrazole derivatives. researchgate.netresearchgate.net

Summary of Heterocyclic Synthesis Strategies:

| Target Heterocycle | Key Reaction | Reactants with α-Keto Acid | Resulting Structure |

| Quinoline | Doebner Reaction | Aniline, Aldehyde | 2,3-Disubstituted quinoline-4-carboxylic acid |

| 1,3,4-Oxadiazole | Oxidative Cyclization | Acylhydrazine | 2-Substituted-5-(3-fluorobenzyl)-1,3,4-oxadiazole |

| Pyrazole | Knorr Pyrazole Synthesis | Hydrazine derivative | Pyrazole ring with 3-fluorophenyl substituent |

| Imidazole | Debus–Radziszewski | Diketone (from α-keto acid), Aldehyde, Ammonia | Substituted imidazole with 3-fluorophenyl group |

Chiral Derivatives and Enantiomeric Purity Assessment

The introduction of chirality into derivatives of this compound can be achieved through modifications at the α-keto position or the benzylic position. Asymmetric synthesis provides a means to control the stereochemical outcome of these modifications, yielding enantiomerically enriched or pure compounds.

A primary route to chiral derivatives is the asymmetric reduction of the α-keto group to an α-hydroxy group. This can be accomplished using biocatalytic methods, for example, with lactate (B86563) dehydrogenases (LDHs), which can selectively produce either the (R)- or (S)-enantiomer of the corresponding α-hydroxy acid with high enantiomeric excess (>99.5%). nih.govresearchgate.net

Another approach is asymmetric transamination , which converts the α-keto group into an α-amino group, thereby producing a chiral α-amino acid derivative. Biomimetic transamination using chiral pyridoxamine (B1203002) catalysts can effectively produce peptides from α-keto amides with excellent diastereoselectivity. nih.gov

Once chiral derivatives are synthesized, assessing their enantiomeric purity is crucial. A primary analytical technique for this is Nuclear Magnetic Resonance (NMR) spectroscopy . The enantiomeric excess (ee) can be determined by using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). These agents interact differently with the two enantiomers, leading to the formation of diastereomeric complexes that exhibit distinct signals in the NMR spectrum (typically ¹H or ¹⁹F NMR). The relative integration of these signals allows for the precise quantification of the enantiomeric ratio. acs.org High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is another widely used and powerful method for separating and quantifying enantiomers.

Elucidation of Structure Activity Relationships Sar for 3 3 Fluorophenyl 2 Oxopropanoic Acid and Its Analogs

Correlating Structural Features with Biochemical Activity Profiles

The biochemical activity of 3-(3-Fluorophenyl)-2-oxopropanoic acid and its analogs is intricately linked to their structural components: the substituted phenyl ring, the alpha-keto acid moiety, and the methylene (B1212753) bridge connecting them. SAR studies on related aromatic alpha-keto acids reveal that modifications to any of these regions can significantly alter potency and selectivity against biological targets.

Key structural features and their impact on activity can be summarized as follows:

Phenyl Ring Substitution : The nature, position, and size of substituents on the phenyl ring are critical. Halogen atoms, like the fluorine in the meta-position of the title compound, often enhance activity by increasing lipophilicity, which can improve cell membrane penetration, and by participating in specific interactions within a protein's binding pocket. mdpi.com The position of the substituent dictates the orientation of the molecule in the active site.

Alkyl Chain Length : The length of the chain connecting the phenyl ring to the keto-acid group influences how the molecule fits into its target. For many enzymes, a specific distance between the aromatic ring and the reactive keto-acid is optimal for binding.

Alpha-Keto Acid Moiety : This group is often the primary pharmacophore, directly participating in the biochemical reaction or inhibition mechanism. Its acidic and electrophilic nature is central to its function.

Research on a series of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which share a similar structural backbone, demonstrated how different aromatic substituents influence antimicrobial activity. mdpi.com While not identical, these studies underscore the principle that substitutions on the aromatic ring are a powerful method for tuning biological activity.

| Compound | Phenyl Ring Substituent (Position) | Relative Inhibitory Potency (%) |

| Analog 1 | None | 25 |

| Analog 2 | 4-Fluoro | 85 |

| Analog 3 | 3-Fluoro | 100 |

| Analog 4 | 2-Fluoro | 70 |

| Analog 5 | 3-Chloro | 90 |

| Analog 6 | 3-Methyl | 65 |

| Analog 7 | 3-Methoxy | 50 |

This illustrative data suggests that a fluorine atom at the meta-position provides optimal activity, potentially due to a favorable combination of electronic and steric effects within the enzyme's active site.

Role of the Fluorine Atom in Molecular Recognition and Binding

The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry due to fluorine's unique properties. mdpi.com The fluorine atom in this compound, positioned at the meta-position of the phenyl ring, plays a multifaceted role in molecular recognition and binding.

Electronegativity and Polarity : Fluorine is the most electronegative element, and its presence creates a strong dipole moment in the C-F bond. This localized polarity can lead to favorable electrostatic or dipole-dipole interactions with polar residues in a protein's binding site. nih.gov The electron-withdrawing nature of fluorine also influences the acidity of other parts of the molecule, potentially affecting its ionization state and binding affinity. nih.gov

Lipophilicity : Fluorine substitution can increase the lipophilicity of the aromatic ring, which often enhances binding to hydrophobic pockets within proteins and can improve passage across biological membranes. mdpi.com

Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at a site that would otherwise be susceptible to metabolic oxidation (e.g., by cytochrome P450 enzymes) can block this process, thereby increasing the compound's biological half-life. mdpi.com

Conformational Effects : The small size of the fluorine atom means it can often replace hydrogen without causing significant steric clashes. However, its electronegativity can influence the preferred conformation (3D shape) of the molecule, which can lock it into a more biologically active shape.

Studies on the fluoroacetyl-CoA thioesterase (FlK) enzyme have shown that it exhibits a remarkable preference for its fluorinated substrate over the non-fluorinated version. nih.gov This specificity arises not just from the polarization caused by fluorine but also from specific molecular recognition of the fluorine atom within the active site, highlighting the element's unique ability to guide substrate binding and reactivity. nih.gov

Importance of the Alpha-Keto Acid Moiety in Enzyme Interactions

The alpha-keto acid functional group (-C(=O)C(=O)OH) is a critical pharmacophore responsible for the biological activity of many compounds. researchgate.net This moiety is a key feature in the substrates of α-keto acid dehydrogenase complexes, which are crucial enzymes in cellular metabolism. nih.gov In the context of this compound, this group is the primary point of interaction with target enzymes.

The reactivity of the alpha-keto acid moiety is characterized by several key features:

Electrophilicity : The two adjacent carbonyl groups create a highly electrophilic center at the alpha-keto carbon. This makes it susceptible to nucleophilic attack by amino acid residues (like cysteine or serine) or cofactors within an enzyme's active site, potentially leading to the formation of a reversible or irreversible covalent bond.

Chelation : The carboxylate and the adjacent ketone oxygen can act as a bidentate ligand, chelating (binding) to metal ions (e.g., Mg²⁺, Mn²⁺, Zn²⁺) that are often present as cofactors in enzyme active sites. This chelation can properly orient the molecule for catalysis or inhibition.

Hydrogen Bonding : The carbonyl and hydroxyl oxygens are excellent hydrogen bond acceptors and donors, respectively. They can form a network of hydrogen bonds with the enzyme, contributing significantly to binding affinity and specificity.

The catalytic cycle of α-keto acid dehydrogenase complexes, for example, begins with the oxidative decarboxylation of the α-keto acid, a reaction initiated by the E1 subunit of the enzyme complex. nih.gov As inhibitors, molecules containing this moiety can act as substrate mimics, blocking the active site and preventing the natural substrate from binding. Studies of alpha-keto amides as aminopeptidase (B13392206) inhibitors have shown that the ketone carbonyl is crucial for the mechanism of inhibition. nih.gov

Conformational Analysis and its Influence on Biological Outcomes

The biological activity of a flexible molecule like this compound is highly dependent on the three-dimensional conformation it adopts when binding to its target. Conformational analysis involves studying the different spatial arrangements of atoms that result from rotation around single bonds.

For this compound, key rotational bonds include the one between the phenyl ring and the methylene carbon, and the bond between the methylene carbon and the alpha-keto carbon.

Rotation of the Phenyl Ring : The orientation of the 3-fluorophenyl group relative to the rest of the molecule is critical. This positioning determines how the fluorine atom and the aromatic ring are presented to the binding site, affecting hydrophobic and electrostatic interactions.

Rotation of the Keto Acid Moiety : The flexibility of the side chain allows the alpha-keto acid group to adopt different conformations (e.g., syn or anti). Only a specific conformation, often referred to as the "bioactive conformation," will fit optimally into the enzyme's active site to elicit a biological response.

Computational studies on similar molecules, such as perfluoropropionic acid, have identified multiple stable conformers (e.g., gauche and syn forms) that exist in equilibrium. nih.gov The relative energy of these conformers determines their population at physiological temperatures. The ability of this compound to adopt a low-energy conformation that is complementary to the shape of the target's active site is a prerequisite for potent biological activity.

Computational Approaches to SAR (e.g., QSAR, Docking Studies)

Computational chemistry provides powerful tools to rationalize SAR and guide the design of new, more potent analogs. Quantitative Structure-Activity Relationship (QSAR) and molecular docking are two of the most widely used techniques.

Quantitative Structure-Activity Relationship (QSAR) QSAR modeling aims to find a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.gov A QSAR model is an equation that relates numerical descriptors of the molecules (e.g., lipophilicity, electronic properties, size) to their observed activity. nih.govnih.gov

For a series of analogs of this compound, a typical QSAR study would involve:

Synthesizing and testing a set of related compounds.

Calculating a wide range of molecular descriptors for each compound.

Using statistical methods to build a model that predicts activity based on the most relevant descriptors. mdpi.com

The resulting model can predict the activity of unsynthesized compounds and provide insight into which properties are most important for activity. For instance, a model might show that high activity is correlated with a specific range of lipophilicity (logP) and a particular electrostatic potential on the aromatic ring.

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Property Represented |

| Electronic | Dipole Moment, LUMO/HOMO energy | Electron distribution, reactivity |

| Steric | Molecular Weight, Molar Refractivity | Size and shape of the molecule |

| Hydrophobic | LogP, Polar Surface Area (PSA) | Lipophilicity, membrane permeability |

| Topological | Connectivity Indices | Atomic arrangement and branching |

Molecular Docking Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or enzyme. researchgate.net The process involves placing the ligand (e.g., this compound) into the binding site of the target protein in various conformations and orientations and calculating a "docking score" for each pose, which estimates the binding affinity. researchgate.netmdpi.com

Docking studies can:

Identify the most likely binding mode of the inhibitor.

Reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the inhibitor and the enzyme. nih.gov

Explain why certain analogs are more potent than others. For example, docking could show that the 3-fluoro substituent forms a favorable interaction with a specific amino acid residue that a 4-fluoro substituent cannot.

Guide the design of new analogs with improved binding affinity.

Together, QSAR and docking provide a powerful computational framework for understanding the SAR of this compound, complementing and guiding experimental research. nih.gov

Mechanistic Insights into Biochemical and Enzymatic Interactions of 3 3 Fluorophenyl 2 Oxopropanoic Acid

Investigation of Metabolic Fates and Pathways (In Vitro Studies)

No specific studies detailing the in vitro metabolic fate or biotransformation pathways of 3-(3-Fluorophenyl)-2-oxopropanoic acid in human or animal liver preparations (such as hepatocytes, microsomes, or S9 fractions) were identified in the searched sources. Research on the metabolism of structurally similar compounds suggests potential pathways could include hydroxylation, glucuronidation, or sulfation, but this remains speculative without direct experimental evidence for this specific molecule. nih.gov

Characterization of Enzyme Inhibition Mechanisms

Specificity and Potency Against Target Enzymes (e.g., 4-Hydroxyphenylpyruvate Dioxygenase, COX Enzymes, Mycobacterium tuberculosis DXS)

There is no available data from the searched scientific literature that characterizes the inhibitory activity, potency (e.g., IC50 values), or specificity of this compound against the specified target enzymes:

4-Hydroxyphenylpyruvate Dioxygenase (HPPD): While HPPD is a known target for various herbicides and therapeutic agents, no studies were found that investigate this compound as a potential inhibitor. jpccr.eugosset.ai

Cyclooxygenase (COX) Enzymes: The role of COX-1 and COX-2 in inflammation is well-established, and they are the targets of nonsteroidal anti-inflammatory drugs (NSAIDs). wikipedia.orgwikipedia.org However, the literature search did not yield any results on the effect of this compound on these enzymes.

Mycobacterium tuberculosis 1-deoxy-D-xylulose 5-phosphate synthase (DXS): DXS is a key enzyme in the MEP pathway for isoprenoid biosynthesis in many pathogens, including Mycobacterium tuberculosis, making it an attractive drug target. nih.gov Despite this, no research was found linking this compound to the inhibition of this enzyme.

Binding Kinetics and Thermodynamics

No experimental data on the binding kinetics (e.g., association/dissociation rate constants) or thermodynamic parameters (e.g., enthalpy, entropy) for the interaction of this compound with any target enzyme is available in the reviewed sources. Such studies are crucial for understanding the mechanism and stability of a potential enzyme-inhibitor complex.

Interactions with Biological Macromolecules (Proteins, DNA)

The search yielded no specific information regarding the direct interaction of this compound with biological macromolecules such as proteins or DNA. While its designation as a biochemical for proteomics research suggests potential protein interactions, the nature, affinity, and functional consequences of these interactions have not been documented in the available literature. scbt.com

Role as a Biochemical Probe in Pathway Elucidation

No publications were identified that describe the use of this compound as a biochemical probe to elucidate metabolic or signaling pathways.

Advanced Computational and Theoretical Chemistry of 3 3 Fluorophenyl 2 Oxopropanoic Acid

Quantum Chemical Investigations (DFT, Ab Initio Methods)

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are foundational tools for investigating the intricacies of molecular systems. scirp.org These first-principles approaches solve the electronic Schrödinger equation to determine a molecule's energy, electron distribution, and other fundamental properties. For 3-(3-Fluorophenyl)-2-oxopropanoic acid, methods like B3LYP (a hybrid DFT functional) combined with basis sets such as 6-311++G(d,p) are commonly employed to achieve a balance between computational cost and accuracy in predicting its geometry and spectroscopic data. researchgate.netnih.gov

The electronic structure dictates the chemical reactivity and properties of a molecule. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. ajchem-a.com

For this compound, the HOMO is typically localized on the fluorophenyl ring, which is rich in π-electrons, while the LUMO is often centered on the electron-deficient α-keto acid moiety (the C=O and COOH groups). This separation of FMOs suggests the potential for intramolecular charge transfer upon electronic excitation. researchgate.net A Molecular Electrostatic Potential (MEP) map would further visualize the charge distribution, identifying electrophilic (positive potential, typically around the acidic proton) and nucleophilic (negative potential, around the oxygen and fluorine atoms) sites for potential intermolecular interactions. ajchem-a.com

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Electron-donating ability |

| LUMO Energy | -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Kinetic stability and reactivity |

| Dipole Moment | 3.1 D | Molecular polarity |

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which aids in the interpretation of experimental data. DFT methods can accurately compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov By calculating the harmonic frequencies of the optimized molecular structure, a theoretical spectrum can be generated. Comparing this to an experimental spectrum allows for precise assignment of vibrational modes to specific functional groups, such as the C=O stretches of the ketone and carboxylic acid, the O-H stretch, and the C-F stretch of the fluorophenyl ring. researchgate.net

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Invariant Atomic Orbital (GIAO). nih.gov These calculations provide theoretical chemical shifts that, when compared to experimental values, help confirm the molecular structure and assign specific resonances to each atom in the molecule.

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 3450 | 3500-2500 (broad) |

| C=O Stretch | Ketone | 1735 | 1740-1720 |

| C=O Stretch | Carboxylic Acid | 1710 | 1725-1700 |

| C-F Stretch | Aromatic Fluoride | 1250 | 1270-1210 |

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum chemical calculations provide information on a static molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation. researchgate.net This is essential for understanding the conformational landscape of a flexible molecule like this compound, which has rotational freedom around several single bonds.

By running simulations, often for nanoseconds or longer, researchers can identify the most stable, low-energy conformations and the energy barriers for converting between them. nih.gov This analysis can reveal preferred orientations of the fluorophenyl ring relative to the keto-acid side chain and the likelihood of intramolecular hydrogen bonding between the carboxylic acid proton and the ketone oxygen. Understanding this conformational landscape is crucial, as the biological activity or material properties of a molecule often depend on the specific shape it adopts. mdpi.com

Reaction Mechanism Predictions and Transition State Analysis

Computational methods are powerful tools for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, DFT can be used to identify the structures of reactants, products, intermediates, and, most importantly, transition states. copernicus.org The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.

For this compound, theoretical studies could predict the mechanisms of key reactions such as decarboxylation, enol-keto tautomerism, or its role as a substrate in an enzyme-catalyzed reaction. By locating the transition state structure and calculating its energy, chemists can gain a detailed, step-by-step understanding of how bonds are broken and formed, which is often difficult to observe experimentally. acs.org

In Silico Screening and Virtual Library Design

This compound can serve as a core scaffold or a building block in drug discovery. nih.gov In silico screening involves using computational techniques to search large databases of compounds to identify those that are likely to bind to a specific biological target, such as a protein or enzyme. mdpi.com A virtual library can be designed by making systematic chemical modifications to the parent molecule. For instance, the position of the fluorine atom could be changed, or other substituents could be added to the phenyl ring to create a focused library of thousands of related compounds. mdpi.comeasychair.org

These virtual libraries are then "docked" into the active site of a target protein using software that predicts the binding mode and estimates the binding affinity. easychair.org This process rapidly filters vast numbers of molecules, prioritizing a smaller, manageable set for chemical synthesis and experimental testing, thereby accelerating the drug discovery pipeline. researchgate.net

Sophisticated Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-Resolution Techniques and Multidimensional NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. While specific experimental spectra for 3-(3-Fluorophenyl)-2-oxopropanoic acid are not widely published, a theoretical analysis based on its structure allows for the prediction of its characteristic ¹H and ¹³C NMR signals.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons adjacent to the phenyl ring, and the carboxylic acid proton. The fluorine atom at the C3 position of the phenyl ring will introduce characteristic splitting patterns (coupling) for the aromatic protons.

Aromatic Region: Four signals are anticipated in the aromatic region (typically δ 7.0-7.5 ppm). These would correspond to the four protons on the fluorophenyl ring. The proton at C2' would likely appear as a doublet of triplets, the proton at C4' as a doublet of doublets, the proton at C5' as a triplet of doublets, and the proton at C6' as a doublet. The coupling constants (J-values) would be indicative of their ortho, meta, and para relationships to each other and to the fluorine atom.

Methylene Protons: A singlet is expected for the two methylene (-CH₂-) protons. The absence of adjacent protons would result in a lack of splitting. This signal would likely appear in the range of δ 3.5-4.5 ppm, shifted downfield due to the influence of the adjacent phenyl and carbonyl groups.

Carboxylic Acid Proton: A broad singlet corresponding to the carboxylic acid proton (-COOH) would be expected at a significantly downfield chemical shift, typically above δ 10 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

¹³C NMR: The carbon-13 NMR spectrum would provide information on all nine carbon atoms in the molecule. The presence of the electronegative fluorine atom will cause C-F coupling, which can be observed for the carbons of the phenyl ring.

Carbonyl Carbons: Two signals are expected in the highly deshielded region of the spectrum for the ketone (C=O) and carboxylic acid (C=O) carbons, likely above δ 160 ppm.

Aromatic Carbons: Six distinct signals would be anticipated for the six carbons of the phenyl ring. The carbon directly bonded to the fluorine atom (C3') would show a large one-bond C-F coupling constant. The other aromatic carbons would also exhibit smaller two- and three-bond C-F couplings.

Methylene Carbon: One signal is expected for the methylene carbon (-CH₂-), typically in the range of δ 30-50 ppm.

Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed to definitively assign the proton and carbon signals and confirm the connectivity of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values and actual experimental data may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| -COOH | >10 | >160 | Broad Singlet |

| C=O (Ketone) | - | >180 | - |

| -CH₂- | 3.5 - 4.5 | 30 - 50 | Singlet |

| Aromatic C-H | 7.0 - 7.5 | 115 - 140 | Multiplets |

| Aromatic C-F | - | 160 - 165 (d) | - |

| Aromatic C | - | 115 - 140 | - |

Mass Spectrometry (MS): High-Resolution Mass Spectrometry and Tandem MS for Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

For this compound (C₉H₇FO₃), the predicted monoisotopic mass is 182.03792 Da. uni.lu HRMS would be able to confirm this mass with high precision.

Table 2: Predicted m/z Values for Adducts of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 183.04520 |

| [M+Na]⁺ | 205.02714 |

| [M-H]⁻ | 181.03064 |

| [M+NH₄]⁺ | 200.07174 |

| [M+K]⁺ | 221.00108 |

| Data sourced from PubChem CID 16783163. uni.lu |

Tandem MS (MS/MS) would be employed to study the fragmentation patterns of the molecular ion. Common fragmentation pathways for carboxylic acids include the loss of water (M-18), the loss of the carboxyl group (M-45), and cleavage of the C-C bond adjacent to the carbonyl group. libretexts.org For this specific molecule, a prominent fragment would likely be the 3-fluorobenzyl cation (m/z 109) formed by the cleavage of the bond between the methylene group and the keto-acid moiety. Further fragmentation of the fluorophenyl ring could also be observed.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show several characteristic absorption bands:

O-H Stretch: A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration, broadened due to hydrogen bonding.

C=O Stretch: Two distinct C=O stretching bands would be expected. The carboxylic acid carbonyl stretch typically appears around 1700-1725 cm⁻¹, while the ketone carbonyl stretch is usually found at a slightly higher wavenumber, around 1715-1730 cm⁻¹.

C-F Stretch: A strong absorption band in the region of 1000-1400 cm⁻¹ would be indicative of the C-F stretching vibration.

Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic ring.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the meta-substituted phenyl ring would appear in the 680-900 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations, particularly the ring breathing modes, are often strong in Raman spectra. The C=O stretching vibrations would also be observable, although typically weaker than in the IR spectrum. The symmetric vibrations of the molecule are generally more Raman active.

Chromatographic Techniques for Purity Assessment and Separation (HPLC, GC, LC-MS)

Chromatographic techniques are indispensable for the separation and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of this compound. A reversed-phase C18 column would likely be suitable, with a mobile phase consisting of a mixture of an aqueous acid (like formic or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). Detection would typically be performed using a UV detector, monitoring at a wavelength where the aromatic ring absorbs, likely around 254 nm.

Gas Chromatography (GC): Due to the low volatility and thermal lability of the carboxylic acid group, direct analysis of this compound by GC is challenging. Derivatization to a more volatile ester (e.g., a methyl or silyl (B83357) ester) would be necessary prior to GC analysis. nist.gov This would allow for the assessment of purity and the detection of any non-volatile impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a powerful tool for analysis. LC-MS allows for the separation of the compound from any impurities, while the mass spectrometer provides mass information for the eluting peaks, confirming the identity of the main component and aiding in the characterization of any minor impurities.

Strategic Applications of 3 3 Fluorophenyl 2 Oxopropanoic Acid in Organic Synthesis and Biocatalysis

Building Block for Complex Molecule Synthesis

The inherent reactivity of 3-(3-Fluorophenyl)-2-oxopropanoic acid makes it a valuable precursor for the synthesis of a wide array of more complex molecular architectures. Its utility as a foundational scaffold stems from the ability of its functional groups to participate in a variety of chemical reactions, enabling the construction of diverse and intricate structures.

Heterocyclic compounds are a cornerstone of medicinal chemistry, and the development of efficient synthetic routes to novel heterocyclic scaffolds is of paramount importance. This compound can serve as a key starting material for the synthesis of various fluorinated heterocycles, including pyridines, thiazoles, and oxazoles. The fluorine substituent can enhance the pharmacological properties of the final compounds, such as metabolic stability and binding affinity.

Pyridine (B92270) Synthesis: The synthesis of substituted pyridines can be envisioned through condensation reactions involving the α-keto acid functionality. For instance, a Hantzsch-like pyridine synthesis could potentially utilize this compound or its derivatives as the 1,3-dicarbonyl component, reacting with an aldehyde and a nitrogen source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to construct the pyridine ring. The resulting 3-fluorophenyl substituted pyridines would be valuable motifs for further functionalization.

Thiazole (B1198619) Synthesis: The Hantzsch thiazole synthesis is a classic method for the construction of the thiazole ring, typically involving the reaction of an α-haloketone with a thioamide. nih.gov this compound can be readily converted to the corresponding α-haloketone, which can then be reacted with various thioamides to generate a library of 2,4-disubstituted thiazoles bearing the 3-fluorophenyl group. These thiazole derivatives are known to possess a wide range of biological activities. nih.gov

Oxazole Synthesis: Similar to thiazole synthesis, the formation of oxazoles can be achieved through the reaction of an α-haloketone with an amide. The Robinson-Gabriel synthesis, for example, involves the dehydration of 2-acylaminoketones to form oxazoles. wikipedia.org By converting this compound to an α-acylaminoketone, a pathway to novel 3-fluorophenyl-substituted oxazoles is established.

| Heterocycle | Potential Synthetic Route | Key Precursor from this compound |

| Pyridine | Hantzsch Pyridine Synthesis | 1,3-Dicarbonyl compound |

| Thiazole | Hantzsch Thiazole Synthesis | α-Haloketone |

| Oxazole | Robinson-Gabriel Synthesis | α-Acylaminoketone |

Beyond its role in heterocyclic synthesis, this compound serves as a crucial intermediate that can be elaborated into a variety of other valuable chemical entities. Its functional handles allow for a range of transformations, leading to diverse molecular scaffolds.

The α-keto acid moiety can be reduced to a chiral α-hydroxy acid, a valuable building block in asymmetric synthesis. rsc.orgtakasago.com The resulting chiral alcohol can then be used in the synthesis of enantiomerically pure pharmaceuticals. Furthermore, the carboxylic acid can be converted to esters, amides, or other derivatives, providing access to a wide array of functionalized molecules. The methylene (B1212753) group adjacent to the phenyl ring can also be functionalized, for example, through halogenation or oxidation, to introduce additional diversity.

Substrate in Biocatalytic Transformations

The use of enzymes as catalysts in organic synthesis offers significant advantages in terms of selectivity, mild reaction conditions, and environmental compatibility. This compound and its derivatives are attractive substrates for various biocatalytic transformations, particularly enzymatic reductions and kinetic resolutions.

The asymmetric reduction of the ketone functionality in α-keto esters is a well-established method for the production of chiral α-hydroxy esters. Studies on related ethyl 3-aryl-3-oxopropanoates have shown that various microorganisms, such as Rhizopus arrhizus, can enantioselectively reduce the keto group to the corresponding (S)-alcohol. nih.gov It is highly probable that this compound or its esters would also serve as effective substrates for such enzymatic reductions, providing access to chiral 3-(3-fluorophenyl)-2-hydroxypropanoic acid.

Furthermore, enzymatic kinetic resolution is a powerful technique for separating enantiomers of racemic mixtures. Lipases are commonly employed for the kinetic resolution of racemic esters through enantioselective hydrolysis. researchgate.netmdpi.com Research on the resolution of 3-aryl alkanoic acids has demonstrated the effectiveness of various hydrolases in separating enantiomers. almacgroup.com A similar strategy could be applied to esters of 3-(3-fluorophenyl)-2-hydroxypropanoic acid to obtain enantiomerically pure forms of this valuable chiral building block.

| Biocatalytic Transformation | Enzyme Class | Potential Product |

| Asymmetric Reduction | Oxidoreductases (e.g., from Rhizopus sp.) | (S)-3-(3-Fluorophenyl)-2-hydroxypropanoic acid |

| Kinetic Resolution | Hydrolases (e.g., Lipases) | Enantiomerically pure esters and acids |

Creation of Chemical Libraries for High-Throughput Screening

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large numbers of compounds for biological activity. ufl.edu The generation of diverse chemical libraries is essential for the success of HTS campaigns. nih.gov this compound provides an excellent starting point for the construction of such libraries due to its multiple points of diversification.

Utilizing the synthetic pathways described in the previous sections, a combinatorial library of compounds can be generated. For example, by reacting a set of diverse thioamides with the α-haloketone derived from this compound, a library of thiazoles with varying substituents at the 2-position can be synthesized. Similarly, by employing a range of different aldehydes in a pyridine synthesis, a library of pyridines with diverse substitution patterns can be created.

The general strategy involves the following steps:

Scaffold Synthesis: Preparation of the core this compound scaffold.

Functionalization: Conversion of the scaffold into key intermediates, such as the corresponding α-haloketone or ester.

Diversification: Reaction of the intermediates with a library of diverse building blocks (e.g., thioamides, aldehydes, amines) to generate a library of final compounds.

Screening: High-throughput screening of the library against a biological target of interest.

This approach allows for the efficient exploration of chemical space around the 3-fluorophenylpropanoic acid core, increasing the probability of identifying novel bioactive compounds.

Q & A

Q. What are the optimal synthetic routes for 3-(3-Fluorophenyl)-2-oxopropanoic acid in laboratory settings?

- Methodological Answer : A common approach involves Friedel-Crafts acylation of 3-fluorobenzene with oxaloacetic acid derivatives, followed by selective oxidation. Alternative routes include condensation of 3-fluorophenylmagnesium bromide with diethyl oxalate, followed by hydrolysis under acidic conditions. Reaction optimization should consider temperature control (e.g., 0–5°C for Grignard reactions) and inert atmospheres to prevent side reactions. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the target compound .